molecular formula C16H16N2O3 B8642622 N'-(2-methoxyphenyl)-N-phenylpropanediamide

N'-(2-methoxyphenyl)-N-phenylpropanediamide

Cat. No. B8642622
M. Wt: 284.31 g/mol
InChI Key: HVPGTKWLDDFOHA-UHFFFAOYSA-N
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Patent
US08158825B2

Procedure details

Meldrum's Acid (5.0 g, 34.7 mmol) was added to a flask along with DMF (40 ml) and TEA (10 ml, 70 mmol). The mixture was allowed to stir for 5 minutes and phenyl isocyanate (4.13 g, 34.7 mmol) was added. The contents of the flask were allowed to stir for 30 minutes. The mixture was poured into a flask containing HCl (200 ml) and ice. The solid was filtered and dried in vacuo overnight to afford product as a white solid. 5-[anilino(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (100 mg, 0.380 mmol) was added to a microwave vial along with o-methoxyaniline (51 mg, 0.418 mmol) and 1 ml of DMF. The vial was capped and microwaved at 165° C. for 10 minutes. The contents of the vial were concentrated and purified by trituration with DCM to afford the product, N-(2-methoxyphenyl)-N′-phenylmalonamide as an off-white solid. ESIMS calcd 285.2 (M++H), found 285.3 (M++H)
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
51 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)OC(=O)CC(=O)O1.C1(N=C=O)C=CC=CC=1.Cl.[NH:21]([C:28]([OH:39])=[C:29]1[C:34](=[O:35])OC(C)(C)OC1=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH3:40][O:41][C:42]1[CH:48]=[CH:47][CH:46]=[CH:45][C:43]=1[NH2:44]>CN(C=O)C>[CH3:40][O:41][C:42]1[CH:48]=[CH:47][CH:46]=[CH:45][C:43]=1[NH:44][C:34](=[O:35])[CH2:29][C:28]([NH:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)=[O:39]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
TEA
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
N(C1=CC=CC=C1)C(=C1C(OC(OC1=O)(C)C)=O)O
Name
Quantity
51 mg
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was poured into a flask
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford product as a white solid
CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
microwaved at 165° C. for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The contents of the vial were concentrated
CUSTOM
Type
CUSTOM
Details
purified by trituration with DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC(CC(=O)NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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